1-(2,6-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
1-(2,6-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a 1H-1,2,3-triazole moiety and a 2,6-difluorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps:
Formation of the 1H-1,2,3-triazole ring:
Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Attachment of the 2,6-difluorobenzenesulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or triazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Various halides, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)azepane: Similar structure but with an azepane ring instead of a piperidine ring.
1-(2,6-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)morpholine: Similar structure but with a morpholine ring.
Uniqueness
1-(2,6-difluorobenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to its specific combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-4-(triazol-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O2S/c14-11-2-1-3-12(15)13(11)22(20,21)18-7-4-10(5-8-18)19-9-6-16-17-19/h1-3,6,9-10H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPJRAYALIWIBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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